Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride

Description

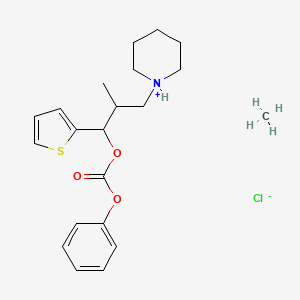

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride is a synthetic organic compound characterized by a phenyl carbonate ester core linked to a thenyl (thiophene-methyl) group and a piperidinomethyl-ethyl side chain. The hydrochloride salt enhances its solubility and stability.

Properties

CAS No. |

101911-99-3 |

|---|---|

Molecular Formula |

C21H30ClNO3S |

Molecular Weight |

412.0 g/mol |

IUPAC Name |

methane;(2-methyl-3-piperidin-1-ium-1-yl-1-thiophen-2-ylpropyl) phenyl carbonate;chloride |

InChI |

InChI=1S/C20H25NO3S.CH4.ClH/c1-16(15-21-12-6-3-7-13-21)19(18-11-8-14-25-18)24-20(22)23-17-9-4-2-5-10-17;;/h2,4-5,8-11,14,16,19H,3,6-7,12-13,15H2,1H3;1H4;1H |

InChI Key |

MWDGTXZSUKOHGH-UHFFFAOYSA-N |

Canonical SMILES |

C.CC(C[NH+]1CCCCC1)C(C2=CC=CS2)OC(=O)OC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Reaction Steps and Conditions

Based on the surveyed patents and literature, the preparation can be broken down into the following major steps:

Detailed Reaction Conditions and Yields

Halogenation and Esterification

- The halogenation step employs thionyl chloride (SOCl2) added at low temperature (around 10°C), followed by stirring at 20–30°C for 2–3 hours to convert carboxyl groups into acid chlorides or reactive intermediates.

- Subsequent esterification is performed in solvents such as toluene or ethyl acetate, with solvent volumes ranging from 1 to 10 times the weight of the starting material, under mild heating (25–50°C).

- Yields for these steps are typically high, with reported yields around 90–92% for intermediate compounds.

Introduction of Piperidinomethyl Group

- Piperidine derivatives are synthesized by known methods and introduced via peptide bond formation analogues or nucleophilic substitution reactions.

- Reaction conditions favor mild temperatures (0–40°C) and solvents that stabilize intermediates.

- Deprotection steps, if protective groups such as diphenylmethyl are used, involve trifluoroacetic acid and anisole at low temperatures (-10 to 10°C) followed by warming to room temperature.

Stereoselective Reduction

- Borane complexes (BH3) are used for reduction steps, typically in 2–5 equivalents, at temperatures ranging from 0°C to 80°C, with optimal yields and enantiomeric excess achieved between 55°C and 75°C.

- Rhodium-catalyzed asymmetric hydrogenation provides enantiopure β-amino acid derivatives, which are relevant for the stereochemical control in the target compound.

- Post-reaction workup includes quenching with aqueous ammonium chloride, extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and evaporation under reduced pressure.

Salt Formation

- The free base form of the compound is converted to the hydrochloride salt by treatment with 4 M hydrochloric acid in methanol at room temperature for 1–3 hours.

- The reaction mixture is neutralized with sodium hydroxide to pH 8–9, and the organic phase is separated and purified.

- Final yields of the hydrochloride salt are reported to be high, with purity assessed by HPLC showing enantiomeric excess of approximately 98.8% and overall yields of 85% in some cases.

Research Findings and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including those similar to Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride, in cancer therapy. These compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects that surpass traditional chemotherapeutics like bleomycin. The effectiveness of these compounds is often attributed to their ability to form more complex three-dimensional structures, enhancing their interaction with protein binding sites .

Alzheimer's Disease Treatment

Compounds containing piperidine moieties have shown promise in treating Alzheimer's disease by inhibiting key enzymes such as acetylcholinesterase and butyrylcholinesterase. The introduction of piperidine into drug design has been associated with improved brain exposure and dual-targeting capabilities, which can be crucial for addressing multiple pathways involved in neurodegeneration .

HIV Therapeutics

Research has indicated that cyclic compounds similar to this compound possess preventive and therapeutic effects against HIV. These compounds can inhibit the replication of the virus, providing a potential avenue for developing effective antiretroviral therapies .

Dopamine Receptor Modulation

Studies have explored the structure-activity relationships of compounds with piperidine components that interact with dopamine D2 and serotonin receptors. These interactions are vital for developing antipsychotic medications, as they influence the efficacy and selectivity of drugs targeting these receptors .

Case Study 1: Anticancer Efficacy

A recent study investigated a series of piperidine derivatives, demonstrating that one specific derivative exhibited enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments. The authors utilized a multi-component reaction approach to synthesize these derivatives, emphasizing the importance of structural modifications for increasing biological activity .

Case Study 2: Neuroprotective Properties

In another study focusing on neurodegenerative diseases, researchers synthesized a novel series of piperidine-based inhibitors that showed dual inhibition of cholinesterases while also exhibiting antioxidant properties. This multi-targeted approach could potentially lead to more effective treatments for Alzheimer's disease by addressing both symptomatic and underlying pathological processes .

Mechanism of Action

The mechanism of action of Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The compound’s piperidine moiety, aromatic groups, and carbonate ester differentiate it from other piperidine derivatives. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Key Compounds

Pharmacological and Physicochemical Differences

- Piperidine vs. Morpholine Rings : The target compound’s piperidine ring (six-membered, one nitrogen) contrasts with AS-4370’s morpholine (oxygen-containing). Piperidine’s higher basicity may enhance blood-brain barrier penetration, suggesting CNS activity, while morpholine’s polarity could limit such effects .

- Carbonate Ester Stability : Unlike methylphenidate’s methyl ester (prone to hydrolysis), the carbonate ester in the target compound may confer greater metabolic stability, prolonging its half-life .

Selectivity and Receptor Interactions

- GI Motility Agents: AS-4370 selectively stimulates upper GI motility without affecting the colon, unlike cisapride, which acts broadly. The target compound’s piperidinomethyl-ethyl side chain may similarly enhance selectivity for specific GI receptors (e.g., 5-HT₄) .

- Dopamine/Serotonin Interactions : Unlike metoclopramide (a dopamine antagonist), the target compound’s structure lacks clear dopamine-binding motifs, suggesting alternative mechanisms. Its piperidine group may interact with serotonin receptors, akin to ketanserin but without fluorobenzoyl groups .

Research Findings and Implications

- Methylphenidate Derivatives : The target compound’s structural resemblance to methylphenidate suggests possible CNS stimulant activity. However, its bulkier thenyl and carbonate groups could reduce dopamine reuptake inhibition efficacy .

- Metabolic Pathways : The carbonate ester may undergo slower hepatic conversion than methylphenidate’s ester, reducing first-pass metabolism and enabling oral administration .

- Preclinical Data Gaps : While AS-4370’s effects are well-documented in dogs, the target compound requires in vivo studies to confirm GI or CNS activity .

Biological Activity

Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride is a synthetic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a piperidine moiety, which is commonly associated with various pharmacological effects. The presence of the phenyl and thenyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

Molecular Formula

- Molecular Formula : C₁₈H₂₃ClN₂O₃

Physical Properties

- Molecular Weight : 348.84 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural components suggest potential activity as a central nervous system agent and anti-inflammatory compound.

Pharmacological Effects

-

Neuroleptic Activity :

- Compounds with similar piperidine structures have shown neuroleptic-like properties, potentially acting as dopamine antagonists. A study indicated that derivatives of piperidine exhibited significant inhibition of exploratory behavior in animal models, suggesting their use in treating psychotic disorders .

- Anti-inflammatory Properties :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Toxicology and Safety Profile

The safety profile of this compound has not been extensively studied; however, related compounds often undergo rigorous testing for toxicity. Preliminary data indicate that certain derivatives exhibit low toxicity levels in vitro and in vivo models.

Q & A

Q. What are the established synthetic routes for Phenyl (alpha-(1-(piperidinomethyl)ethyl)-2-thenyl) carbonate hydrochloride?

The synthesis typically involves multi-step processes:

- Step 1 : Formation of the piperidinomethyl-ethyl backbone via nucleophilic substitution or reductive amination, often using intermediates like 1-(piperidinomethyl)ethyl halides .

- Step 2 : Introduction of the thenyl group (2-thienylmethyl) through Suzuki coupling or Friedel-Crafts alkylation, requiring catalysts such as Pd(PPh₃)₄ .

- Step 3 : Carbonate esterification using phenyl chloroformate under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

- Step 4 : Hydrochloride salt formation via acid-base reaction in ethanol or acetone . Purification is achieved via column chromatography or recrystallization, with final characterization by HPLC and mass spectrometry .

Q. How is the molecular structure of this compound characterized experimentally?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- FT-IR/Raman : Identification of functional groups (e.g., carbonate C=O stretch ~1740 cm⁻¹, piperidine N-H bend ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validation of molecular weight and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural analysis?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based simulations) to confirm peak assignments .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate overlapping signals .

- Dynamic NMR : Analyze temperature-dependent spectra to study conformational changes in the piperidine ring .

- Controlled Degradation Studies : Identify impurities or decomposition products that may skew spectral interpretations .

Q. What computational methods predict the pharmacological activity of this compound?

- Molecular Docking : Screen against target proteins (e.g., GPCRs, ion channels) using software like AutoDock Vina to assess binding affinity .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous piperidine derivatives .

- MD Simulations : Study ligand-receptor stability over time (e.g., RMSD, hydrogen bond persistence) in GROMACS or AMBER .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetics (e.g., blood-brain barrier penetration, CYP450 interactions) .

Q. How can researchers optimize reaction yields for the carbonate esterification step?

- Catalyst Screening : Test alternatives to triethylamine, such as DMAP or N-methylmorpholine, to enhance electrophilic reactivity .

- Solvent Optimization : Use aprotic solvents (e.g., THF, DMF) with controlled water content to minimize hydrolysis .

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions (e.g., phenyl carbonate dimerization) .

- In-situ Monitoring : Employ FT-IR or HPLC to track reaction progress and terminate at maximum yield .

Data Contradiction and Reproducibility

Q. How should conflicting bioactivity results between in vitro and in vivo studies be addressed?

- Dosage Adjustment : Account for metabolic differences (e.g., hepatic first-pass effects) by testing pro-drug analogs .

- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ¹⁴C) to quantify target engagement in specific organs .

- Species-Specific Factors : Compare receptor homology (e.g., human vs. murine targets) to explain efficacy variations .

Q. What strategies validate synthetic reproducibility across laboratories?

- Standardized Protocols : Publish detailed procedures with exact stoichiometry, reaction times, and purification thresholds .

- Round-Robin Testing : Collaborate with independent labs to replicate synthesis and characterize batches via shared analytical standards .

- Batch Analysis : Use statistical tools (e.g., ANOVA) to compare purity, yield, and spectral data across multiple syntheses .

Methodological Tables

Table 1 : Key Spectroscopic Benchmarks for Structural Confirmation

Table 2 : Common Pitfalls in Synthesis and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.